2-Chloro-4-methoxybenzene-1-sulfonyl chloride
Overview
Description
2-Chloro-4-methoxybenzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C7H6Cl2O3S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in organic synthesis.
Mechanism of Action
Mode of Action
The mode of action of 2-Chloro-4-methoxybenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . The compound, being an electrophile, forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a series of reactions to form the final product .
Biochemical Pathways
Based on its chemical structure, it can be inferred that it might participate in reactions at the benzylic position . It’s also worth noting that the compound could potentially be involved in multistep synthesis reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and should be stored under inert gas . Furthermore, the presence of metal halides that are capable of accepting electrons (i.e., Lewis acids such as FeBr3, AlCl3, and ZnCl2) can catalyze its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxybenzene-1-sulfonyl chloride typically involves the chlorination of 4-methoxybenzenesulfonyl chloride. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is usually conducted at elevated temperatures to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to 2-Chloro-4-methoxybenzenesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Chloro-4-methoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-4-methoxybenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Chlorobenzenesulfonyl chloride: Similar in reactivity but lacks the methoxy group, which can influence the electronic properties and reactivity of the compound.
2-Bromo-4-chloro-5-methoxybenzene-1-sulfonyl chloride:
5-Chloro-2-methoxybenzenesulfonyl chloride: Similar structure but with different substitution patterns, affecting its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly the presence of both chlorine and methoxy groups, which can influence its reactivity and suitability for specific applications.
Properties
IUPAC Name |
2-chloro-4-methoxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRCCIGDMLSANW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23094-94-2 | |
Record name | 2-chloro-4-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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